molecular formula C16H15N3O B2853722 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-10-0

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide

Cat. No.: B2853722
CAS No.: 483359-10-0
M. Wt: 265.316
InChI Key: CCCHEXSJOFMHJF-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide is an organic compound with the molecular formula C16H15N3O

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structure, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its targets .

Result of Action

The molecular and cellular effects of 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 3-methylbenzonitrile with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide
  • 2-cyano-N-[(3-methylphenyl)methyl]acetamide
  • 2-cyano-N-(3-methylphenyl)-3-[4-(methylthio)phenyl]-2-propenamide

Uniqueness

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyano group, a pyridine ring, and a 3-methylphenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-4-2-6-15(8-12)19-16(20)14(10-17)9-13-5-3-7-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCHEXSJOFMHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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